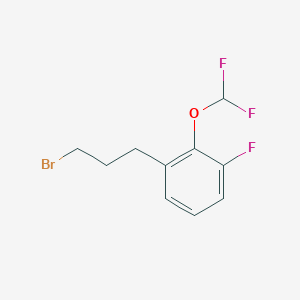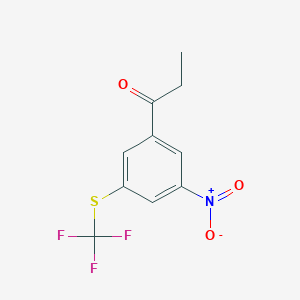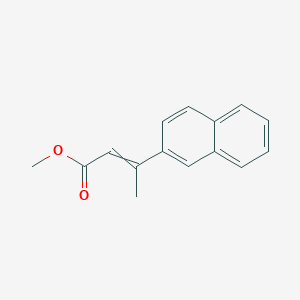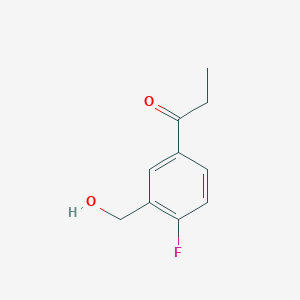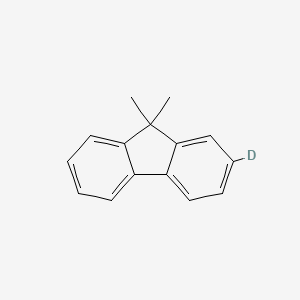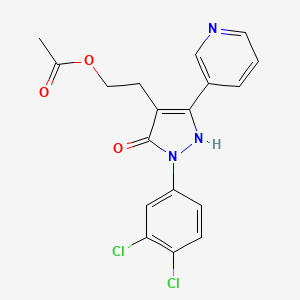
1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of a chloro group, an ethyl group, and a trifluoromethoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-3-(trifluoromethoxy)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as Lewis acids (e.g., aluminum chloride) may be used.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the chloro group from chloroacetone replaces a hydrogen atom on the benzene ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, ethers
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its trifluoromethoxy group is of particular interest due to its potential effects on biological activity.
Medicine: The compound may serve as a lead compound in drug discovery, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(2-ethyl-4-(trifluoromethoxy)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-ethyl-3-(trifluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the ethyl and trifluoromethoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H12ClF3O2 |
|---|---|
Peso molecular |
280.67 g/mol |
Nombre IUPAC |
1-chloro-1-[2-ethyl-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-8-9(11(13)7(2)17)5-4-6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |
Clave InChI |
ZSHONAIIALABDW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1OC(F)(F)F)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)
